molecular formula C13H19BF4O3Si B6330759 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2096335-06-5

5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B6330759
CAS No.: 2096335-06-5
M. Wt: 338.18 g/mol
InChI Key: DNYRCCDNUSVYON-UHFFFAOYSA-N
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Description

5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a t-butyldimethylsilyloxy group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring is functionalized with a fluorine atom and a trifluoromethyl group through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.

    Protection of the Hydroxyl Group: The hydroxyl group is protected with a t-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. Common reagents include palladium catalysts and bases such as potassium carbonate.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atom and trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.

Major products formed from these reactions include biaryl compounds, phenols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound is utilized in the development of fluorescent probes and sensors for detecting biomolecules, owing to its unique chemical properties.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and probes that can selectively bind to target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to sugars in biological systems or participating in catalytic cycles in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 5-(t-Butyldimethylsilyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid include other boronic acid derivatives with different substituents on the phenyl ring. Some examples are:

    Phenylboronic Acid: Lacks the fluorine and trifluoromethyl groups, making it less reactive in certain applications.

    4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the trifluoromethyl and t-butyldimethylsilyloxy groups, resulting in different reactivity and properties.

    3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the fluorine and t-butyldimethylsilyloxy groups, affecting its chemical behavior.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BF4O3Si/c1-12(2,3)22(4,5)21-8-6-9(13(16,17)18)11(15)10(7-8)14(19)20/h6-7,19-20H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYRCCDNUSVYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BF4O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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